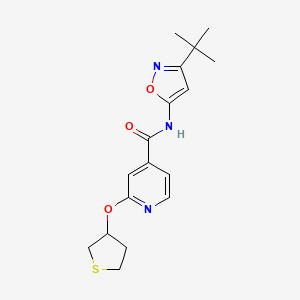

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-17(2,3)13-9-15(23-20-13)19-16(21)11-4-6-18-14(8-11)22-12-5-7-24-10-12/h4,6,8-9,12H,5,7,10H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLVBRIVKVOWEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)NC(=O)C2=CC(=NC=C2)OC3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of an appropriate α-hydroxy ketone with an amide.

Introduction of the Thiolane Ring: The thiolane ring can be introduced through a nucleophilic substitution reaction involving a thiolane precursor and a suitable leaving group.

Coupling with Pyridine Carboxamide: The final step involves coupling the oxazole-thiolane intermediate with a pyridine carboxamide derivative under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.

Purification Techniques: Using chromatography or recrystallization to purify the final product.

Scalability: Ensuring that the synthetic route is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide as an anticancer agent. Its mechanism of action involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, research demonstrated that this compound effectively inhibits the activity of certain kinases associated with tumor growth. In vitro tests showed a dose-dependent decrease in cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies such as breast and lung cancer .

Neuroprotective Effects

Another promising application lies in neuroprotection. The compound has been investigated for its ability to protect neuronal cells from oxidative stress-induced damage. Studies indicated that it enhances the expression of antioxidant enzymes, thereby reducing neuronal apoptosis. This effect was particularly noted in models of neurodegenerative diseases such as Alzheimer's and Parkinson's, where oxidative stress plays a pivotal role .

Material Science

Polymer Composites

In material science, this compound has been utilized as a functional additive in polymer composites. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical properties. For example, composites containing this compound exhibited enhanced tensile strength and elongation at break compared to standard polymers .

Sensors and Electronics

The compound's unique electronic properties make it suitable for applications in sensors and electronic devices. Research has demonstrated that films made from this compound can be used in chemosensors for detecting volatile organic compounds (VOCs). The sensitivity and selectivity of these sensors were significantly improved by modifying the surface properties of the sensing material with this compound .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including amidation and cyclization processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been employed to confirm the structure and purity of the synthesized compound .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer | Inhibition of kinase activity; reduced cell viability in cancer cell lines. |

| Study 2 | Neuroprotection | Enhanced antioxidant enzyme expression; reduced neuronal apoptosis in models of neurodegeneration. |

| Study 3 | Polymer Composites | Improved mechanical properties; enhanced thermal stability in polymer matrices. |

| Study 4 | Sensors | Increased sensitivity and selectivity for VOC detection using films made from the compound. |

Mechanism of Action

The mechanism of action of N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole and pyridine rings can participate in hydrogen bonding and π-π interactions, while the thiolane ring can engage in covalent interactions with nucleophilic sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be inferred from patent literature and pyridine derivative catalogs. Below is a comparative analysis based on substituent variations and reported properties:

Structural Analogs from Patent Literature

lists pyridazine-carboxamide derivatives with tert-butyl and heterocyclic substituents. For example:

- (3S)-3-tert-butyl-N-[4-chloro-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-3H-pyridazine-5-carboxamide

- Key Differences :

- Replaces the pyridine core with a pyridazine ring.

- Introduces trifluoromethyl and morpholine-ethoxy substituents.

- Lacks the thiolan-3-yloxy group.

- Functional Implications :

- The trifluoromethyl group enhances metabolic stability and lipophilicity, while the morpholine-ethoxy chain may improve solubility .

- (3S)-3-tert-butyl-N-[4-chloro-2-(6-methylsulfanylpyridin-3-yl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-3H-pyridazine-5-carboxamide

- Key Differences :

- Substitutes thiolan-3-yloxy with a methylsulfanyl group.

- Retains the tert-butyl and morpholine-ethoxy motifs.

- Functional Implications :

Pyridine Derivatives from Catalogs

describes pyridine derivatives with tert-butyl and carboxamide groups:

- tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate

- Key Differences :

- Features an allyl and methoxy substituent instead of oxazole and thiolan-3-yloxy groups.

- Carbamate linkage instead of carboxamide.

- Functional Implications :

- Allyl groups introduce reactivity for further functionalization, while carbamates are more hydrolytically stable than carboxamides .

- 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide

- Key Differences :

- Replaces the oxazole with a trimethylsilyl group.

- Methoxy and phenyl substituents dominate the structure.

- Functional Implications :

Comparative Data Table

Research Findings and Limitations

- Structural Insights : The tert-butyl group is a common motif in analogs, likely contributing to steric shielding and metabolic resistance. Thiolan-3-yloxy and morpholine-ethoxy groups suggest divergent solubility profiles .

- Data Gaps: No experimental data (e.g., IC₅₀, logP, crystallographic structures) are available for the target compound, limiting quantitative comparisons.

- Synthetic Challenges : The combination of oxazole and thiolan-3-yloxy groups may introduce synthetic complexity compared to analogs with simpler substituents.

Biological Activity

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to summarize the biological activity of this compound based on available research findings, including mechanisms of action, therapeutic potential, and comparative studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

- Oxazole Ring : Known for its diverse biological activities.

- Thiolane Moiety : May enhance interactions with biological targets.

- Pyridine Derivative : Commonly associated with various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Weight | 478.5 g/mol |

| XLogP3-AA | 3.9 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 6 |

The biological activity of this compound is likely mediated through multiple pathways:

- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and thereby influencing metabolic pathways.

- Receptor Binding : It may bind to various receptors, affecting signal transduction processes.

- Antioxidant Activity : Potential for scavenging free radicals due to the presence of functional groups conducive to redox reactions.

Antimicrobial Properties

Research indicates that compounds containing oxazole and thiolane rings exhibit significant antimicrobial properties. Studies have shown that derivatives similar to this compound possess:

- Bactericidal Effects : Effective against Gram-positive and Gram-negative bacteria.

- Fungicidal Activity : Demonstrated efficacy against various fungal strains.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties:

- Mechanism : Induction of apoptosis in cancer cells has been observed in vitro.

- Cell Lines Tested : Efficacy noted in breast cancer (MCF-7) and colon cancer (HT29) cell lines.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of oxazole derivatives against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at low concentrations.

- Anticancer Screening : In vitro assays demonstrated that the compound reduced cell viability in MCF-7 cells by 50% at a concentration of 10 µM after 48 hours.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(thiolan...) | Moderate | High |

| 3-Tert-butyl-5-(thiolan-2-yil)-1,2,4-thiadiazole | Low | Moderate |

| 4-(tert-butyl)-2-(pyridin-2-yil)-4,5-dihydrooxazole | High | Low |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-tert-butyl-1,2-oxazol-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide, and how can reaction yields be optimized?

- Methodology : Multi-step synthesis typically involves coupling the pyridine-4-carboxamide core with functionalized oxazole and thiolane moieties. Key steps include:

- Nucleophilic substitution for introducing the thiolan-3-yloxy group.

- Amide coupling (e.g., using HATU or EDC/HOBt) to attach the oxazole substituent.

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like oxazole ring formation .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl group at C3 of oxazole, thiolan-3-yloxy linkage at pyridine C2) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve ambiguities in stereochemistry or conformation, especially for the thiolane-oxygen linkage .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of this compound under varying experimental conditions?

- Approach :

- DFT Calculations : Model transition states for key reactions (e.g., amide bond formation) to identify energy barriers and optimize conditions .

- Molecular Dynamics (MD) Simulations : Predict solubility and aggregation behavior in solvents like DMSO or aqueous buffers .

- In Silico Degradation Studies : Use software like Gaussian or ORCA to simulate hydrolytic stability of the oxazole and thiolane moieties .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Case Example : If one study reports potent enzyme inhibition while another shows no activity:

- Assay Validation : Confirm target specificity using knockout models or competitive binding assays.

- Solvent Effects : Test if DMSO concentration (common solvent) alters compound aggregation or protein binding .

- Metabolite Screening : Use LC-MS/MS to identify degradation products that might interfere with activity .

Q. What strategies are effective for designing derivatives to improve pharmacokinetic properties while retaining bioactivity?

- Rational Design :

- Bioisosteric Replacement : Substitute the thiolane group with tetrahydrofuran (improved metabolic stability) or morpholine (enhanced solubility) .

- Prodrug Modifications : Introduce ester groups at the carboxamide to enhance membrane permeability, with enzymatic cleavage in vivo .

Q. How can researchers address low reproducibility in synthetic protocols for this compound?

- Troubleshooting :

- Oxygen Sensitivity : Ensure inert atmosphere (N₂/Ar) during amide coupling to prevent oxidation of thiolane .

- Purification Artifacts : Replace silica gel with neutral alumina if acidic/basic conditions degrade intermediates .

- Batch-to-Batch Variability : Standardize starting material quality (e.g., tert-butyl oxazole purity ≥98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.